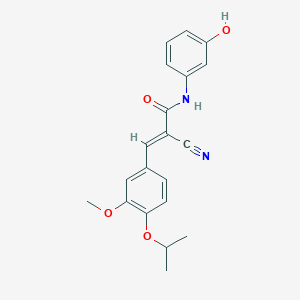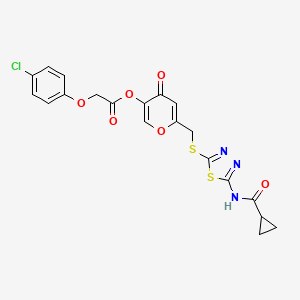![molecular formula C16H20N4O3S B2840006 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097926-23-1](/img/structure/B2840006.png)
3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings. It has a cyclopropyl group, a piperidinyl group, a thiazole ring, and an imidazolidinedione ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group and the piperidinyl group are likely to add steric bulk, while the thiazole and imidazolidinedione rings could contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and ring structures. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the imidazolidinedione ring could potentially undergo reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Molecular Design and Hypoglycemic Activity
Research has demonstrated the significance of thiazolidine-2,4-diones in the development of hypoglycemic agents. A series of imidazopyridine thiazolidine-2,4-diones were synthesized, representing analogues of hypoglycemic compounds like rosiglitazone. These compounds showed promising effects on insulin-induced adipocyte differentiation and hypoglycemic activity, highlighting their potential in diabetes treatment (Oguchi et al., 2000).
Cyclocondensation Reactions
Cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents led to the formation of imidazolidine-2,4-diones, among other compounds. This study showcases the compound's role in synthesizing a diverse range of heterocyclic compounds with potential biological activities (Sokolov et al., 2013).
Antimicrobial Activity
A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrated significant antibacterial and antifungal activities. This indicates the compound's usefulness in developing new antimicrobial agents, with specific moieties enhancing their effectiveness against microbial pathogens (Mohanty et al., 2015).
Selective Cannabinoid CB2 Receptor Agonist
The compound has been characterized as a novel, peripherally restricted cannabinoid CB2 receptor agonist. Its evaluation in both in vitro and in vivo models suggests its potential for therapeutic applications, especially in conditions where CB2 receptor activation is beneficial (Mukhopadhyay et al., 2016).
Synthesis and Evaluation of Anticancer Agents
Research into the synthesis and pharmacological evaluation of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives has revealed compounds with potential antidepressant and anxiolytic activity. This highlights the compound's role in developing novel treatments for mental health disorders, with a particular focus on serotonin receptors (Czopek et al., 2010).
Propriétés
IUPAC Name |
3-cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-14(24-9-17-10)15(22)18-6-4-11(5-7-18)19-8-13(21)20(16(19)23)12-2-3-12/h9,11-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHAVXCTTBXZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2839925.png)
![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)


![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839940.png)
![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)


